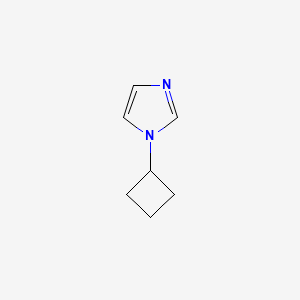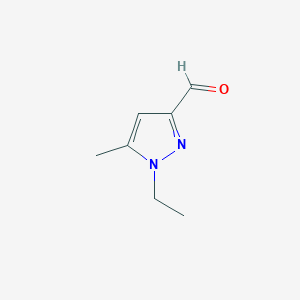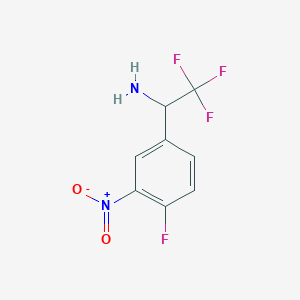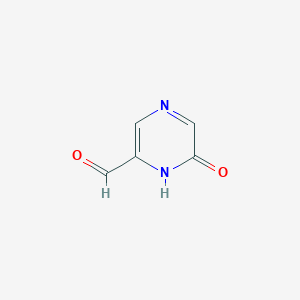
6-Hydroxy-pyrazine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-pyrazine-2-carbaldehyde is an organic compound with the molecular formula C5H4N2O2. It is a derivative of pyrazine, characterized by the presence of a hydroxyl group at the 6th position and an aldehyde group at the 2nd position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-pyrazine-2-carbaldehyde typically involves the functionalization of pyrazine derivatives. One common method is the hydroxylation of pyrazine-2-carbaldehyde using suitable oxidizing agents. The reaction conditions often include the use of catalysts and controlled temperatures to ensure selective hydroxylation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-pyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: 6-Hydroxy-pyrazine-2-carboxylic acid.
Reduction: 6-Hydroxy-pyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
6-Hydroxy-pyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-pyrazine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The hydroxyl group enhances its reactivity and solubility, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Pyrazine-2-carbaldehyde: Lacks the hydroxyl group, resulting in different reactivity and applications.
6-Methoxy-pyrazine-2-carbaldehyde: Contains a methoxy group instead of a hydroxyl group, leading to variations in chemical behavior and biological activity.
2,6-Dihydroxy-pyrazine: Features two hydroxyl groups, offering distinct properties and uses.
Uniqueness: 6-Hydroxy-pyrazine-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer a combination of reactivity and versatility not found in its analogs. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C5H4N2O2 |
|---|---|
Molecular Weight |
124.10 g/mol |
IUPAC Name |
6-oxo-1H-pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C5H4N2O2/c8-3-4-1-6-2-5(9)7-4/h1-3H,(H,7,9) |
InChI Key |
HOHOZAFMRAOBQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)C=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12272036.png)
![1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B12272041.png)
![2-tert-butyl-1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12272043.png)
![6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12272049.png)
![5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12272060.png)
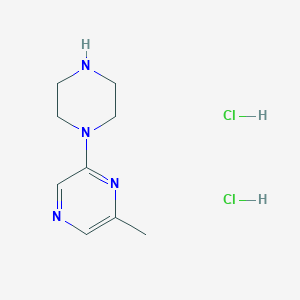
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12272071.png)
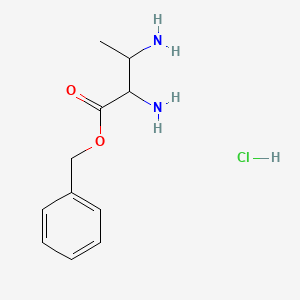
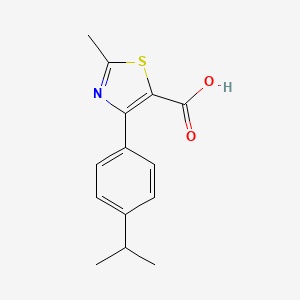
![3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1H-benzo[e]indol-3-ium chloride](/img/structure/B12272092.png)
![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B12272093.png)
